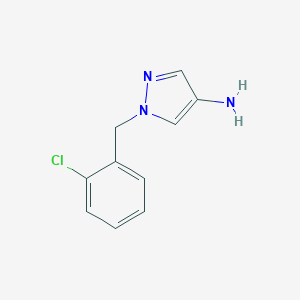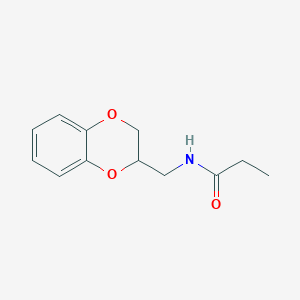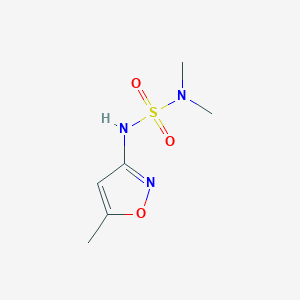
1-(2-chlorobenzyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-chlorobenzyl)-1H-pyrazol-4-amine” belongs to a class of organic compounds known as benzylamines, which are characterized by a phenyl group attached to an amine functional group. The “2-chlorobenzyl” part indicates a benzyl group with a chlorine atom at the second position, and “1H-pyrazol-4-amine” suggests a pyrazole ring with an amine group at the fourth position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where an amine group reacts with a suitable 2-chlorobenzyl derivative .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the 2-chlorobenzyl part) and a pyrazole ring (from the 1H-pyrazol-4-amine part) connected by a single bond. The chlorine atom would be attached to the benzene ring .Chemical Reactions Analysis
Benzylamines, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, due to the presence of the aromatic benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the chlorine atom might increase its reactivity compared to benzylamines without halogens .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine and its derivatives are primarily utilized in the synthesis of complex compounds through various chemical reactions. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, which have been structurally characterized through methods such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds exhibit potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating their significance in medicinal chemistry research (Titi et al., 2020).
Chemoselective Reactions The chemoselectivity of this compound derivatives in reactions provides a pathway to synthesize specific compounds. For example, the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles under certain conditions leads to selective formation of compounds through SNAr substitution, showcasing the precise control over chemical reactions that these compounds allow for in the synthesis of potential pharmaceutical agents (Shen et al., 2010).
Biological Activity Screening Derivatives of this compound are subjected to biological activity screening to evaluate their therapeutic potential. For instance, a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from related compounds demonstrated inhibitory effects on A549 lung cancer cells, highlighting the potential of these derivatives in cancer treatment research (Zhang et al., 2008).
Mechanistic Studies Mechanistic studies of reactions involving this compound derivatives contribute to a deeper understanding of chemical processes. For example, the intramolecular C-H amination reactions of 1-aza-2-azoniaallene salts, derived from α-chloroazo compounds, form pyrazolines with good yields, providing insights into the stereospecificity and chemoselectivity of such reactions, which are critical for developing new synthetic methodologies (Hong et al., 2015).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants .
Pharmacokinetics
Understanding the biochemical and molecular aspects of xenobiotics biodegradation is required for the development of successful and improved bioremediation processes .
Result of Action
Impairing disulfide bond formation can incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes .
Action Environment
The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system where the compound is present can all impact its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQYFVCAUFJJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)
![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)
![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)
![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)
![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)
![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)
![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)
![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)
![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)